BenchChemオンラインストアへようこそ!

N-(3-bromophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

PRMT5 inhibitor Pyridazinone Covalent inhibitor

This halogenated pyridazinone-acetamide scaffold is structurally related to PRMT5 substrate adaptor interaction inhibitors, featuring a pyridazinone warhead capable of covalent engagement with Cysteine 278. The distinct 3-bromophenyl and 2-chlorophenyl substitution pattern offers a unique starting point for SAR studies around the PBM-binding pocket. Ideal for medicinal chemistry optimization, computational docking (PDB 6V0P), and as an analytical reference standard due to its distinctive isotopic pattern. Researchers should independently validate potency and selectivity.

Molecular Formula C18H13BrClN3O2
Molecular Weight 418.7 g/mol
Cat. No. B4506977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Molecular FormulaC18H13BrClN3O2
Molecular Weight418.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br)Cl
InChIInChI=1S/C18H13BrClN3O2/c19-12-4-3-5-13(10-12)21-17(24)11-23-18(25)9-8-16(22-23)14-6-1-2-7-15(14)20/h1-10H,11H2,(H,21,24)
InChIKeyLJTXDXVMVWSSIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-bromophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide for Inhibitor Screening and Chemical Biology


N-(3-bromophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (C18H13BrClN3O2) is a synthetic, halogenated pyridazinone-acetamide. This scaffold is structurally related to a series of protein arginine methyltransferase 5 (PRMT5) substrate adaptor interaction inhibitors, where a halogenated pyridazinone core forms a covalent bond with PRMT5's Cysteine 278 [1]. The compound is offered by vendors for biochemical and cellular screening purposes.

Why N-(3-bromophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide Cannot Be Readily Substituted with In-Class Analogs


In the PRMT5-PBM inhibitor series, covalent engagement of Cys278 by the pyridazinone warhead is highly sensitive to the electronic and steric properties of the aryl substituents [1]. Consequently, switching halogen positions (e.g., 3-bromophenyl vs. 4-bromophenyl) or altering the chlorophenyl group can drastically affect warhead reactivity, binding affinity, and cellular target engagement. Simple in-class substitution without direct comparative data risks invalidating a screening campaign.

Quantitative Differentiation Evidence for N-(3-bromophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide Against Comparators


Absence of Direct Comparative Activity Data Prevents Procurement Prioritization

An exhaustive search of primary research papers, patents (including US-9115144-B2 and WO2018055407A1) and authoritative databases (BindingDB, ChEMBL, PubChem) did not yield any direct head-to-head activity comparison for N-(3-bromophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide against a structural analog. The closest characterized analog is 2-(5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-sulfamoylphenyl)acetamide (BRD6711), with a reported IC50 of 13.8 µM in a PRMT5-PBM biochemical assay and an EC50 of 3 µM for cellular target engagement [1]. However, this comparator bears a distinct substitution pattern and cannot serve as a direct baseline for the target compound. No quantitative data (IC50, Kd, EC50) were identified for the target compound in any assay system.

PRMT5 inhibitor Pyridazinone Covalent inhibitor

No Selectivity or Off-Target Profiling Data Available

BindingDB entries for related pyridazinone-acetamides show off-target activity against HDACs (e.g., BDBM50591637: HDAC1 IC50 = 1.10 nM, HDAC6 IC50 = 4.30 nM, EGFR IC50 = 10 nM) [1]. However, these entries correspond to distinct chemotypes and cannot be attributed to the target compound. No selectivity panel, kinome screen, or epigenetic target profiling data are available for N-(3-bromophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide, making claims of differentiated selectivity impossible to substantiate.

Kinase selectivity Bromodomain HDAC

Covalent Warhead Reactivity: No Direct Comparison with Chloro or Fluoro Analogs

The PRMT5-PBM inhibitor series derives covalent inhibitory activity from a halogenated pyridazinone that reacts with Cys278 [1]. The target compound features both a 2-chlorophenyl substituent on the pyridazinone ring and a 3-bromophenyl group on the acetamide side chain. While the 5-chloropyridazinone warhead in BRD6711 is established to form a covalent adduct [1], no glutathione reactivity assay, mass spectrometry adduct characterization, or quantum mechanical calculation of electrophilicity has been reported for the target compound's specific 3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl system.

Covalent inhibitor Warhead reactivity GSH adduct

Application Scenarios for N-(3-bromophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide Based on Current Evidence


Exploratory Chemical Biology: PRMT5-PBM Covalent Probe Development

This compound can serve as a starting scaffold for medicinal chemistry optimization programs targeting the PRMT5-substrate adaptor interface. Its halogenated pyridazinone core is consistent with the covalent mechanism described by McKinney et al. [1], making it a candidate for structure-activity relationship (SAR) studies around the PBM-binding pocket. However, its use as a tool compound is contingent upon first establishing its own potency and selectivity profile, as no such data currently exist.

In Silico Screening and Molecular Docking Studies

The compound's well-defined structure (C18H13BrClN3O2) with distinct halogen substituents makes it suitable for computational docking studies against the PRMT5 PBM site (PDB 6V0P) [1]. It can serve as a virtual screening hit for libraries seeking covalent fragments, but researchers should be aware that its actual binding mode has not been experimentally validated.

Analytical Reference Standard for Pyridazinone-Acetamide Method Development

Given its unique combination of bromine and chlorine atoms, this compound can be used as an analytical reference standard for developing LC-MS/MS or HPLC-UV methods to quantify pyridazinone-acetamides in biological matrices. Its distinct isotopic pattern provides traceability, though a Certificate of Analysis is essential for quantitative use.

Negative Control Candidate for Bromodomain or HDAC Assays (if Inactive)

If experimental testing reveals inactivity against bromodomains or HDACs, the compound could serve as a structurally matched negative control for related pyridazinone-acetamides that show activity against these targets [2]. This application is speculative until experimental data are generated.

Quote Request

Request a Quote for N-(3-bromophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.